molecular formula C11H14BrClN2O2 B15302542 tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate

tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate

Cat. No.: B15302542
M. Wt: 321.60 g/mol
InChI Key: HMKZXRRHLWKZRK-UHFFFAOYSA-N
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Description

tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate is a pyridine-derived carbamate compound characterized by a bromo substituent at position 5, a chloro substituent at position 3 on the pyridine ring, and a tert-butoxycarbonyl (Boc)-protected methylamine group at position 2. This compound is primarily utilized in medicinal chemistry and organic synthesis as an intermediate for constructing more complex molecules, particularly in pharmaceutical research targeting kinase inhibitors or nucleotide analogs. Its structural features—halogen substituents (Br and Cl) and the Boc-protected amine—make it valuable for cross-coupling reactions (e.g., Suzuki-Miyaura) and as a scaffold for functional group modifications .

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the halogens (Br and Cl) serve as reactive handles for further derivatization.

Properties

Molecular Formula

C11H14BrClN2O2

Molecular Weight

321.60 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-3-chloropyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15-6-9-8(13)4-7(12)5-14-9/h4-5H,6H2,1-3H3,(H,15,16)

InChI Key

HMKZXRRHLWKZRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)Br)Cl

Origin of Product

United States

Preparation Methods

Boc Protection of Primary Amines

The tert-butoxycarbonyl (Boc) group is widely employed for amine protection due to its stability under basic conditions and ease of removal under acidic conditions. For tert-butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate, the primary synthetic route involves Boc protection of 5-bromo-3-chloro-2-(aminomethyl)pyridine.

Reaction Scheme :
$$
\text{5-Bromo-3-chloro-2-(aminomethyl)pyridine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}
$$

Key Steps :

  • Base Selection : Pyridine or 4-dimethylaminopyridine (DMAP) neutralizes HBr, driving the reaction forward.
  • Solvent Systems : Pyridine (neat) or acetonitrile with pyridine facilitates homogeneous mixing.
  • Stoichiometry : A 1.2–1.5 molar ratio of di-tert-butyl dicarbonate ($$(\text{Boc})_2\text{O}$$) to amine ensures complete conversion.

Optimization Insights :

  • Temperature : Room temperature (20–25°C) minimizes side reactions.
  • Reaction Time : 16–24 hours balances completion and byproduct formation.
  • Workup : Sequential washes with 1 N HCl (to remove excess base) and saturated NaHCO₃ (to neutralize residual acid) yield crude product.

Yield Considerations :
Reported yields for analogous Boc protections range from 40% to 63%, influenced by:

  • Purity of starting amine.
  • Equivalence of $$(\text{Boc})_2\text{O}$$.
  • Efficiency of extraction and chromatography.

Alternative Pathways: Halogenation and Functional Group Interconversion

While direct Boc protection is predominant, alternative routes involve halogenation of pre-protected intermediates.

Case Study : tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate (CAS 1188477-11-3) synthesis:

  • Bromination : 2-(Aminomethyl)pyridine undergoes bromination at the 5-position.
  • Boc Protection : The resulting 5-bromo-2-(aminomethyl)pyridine is treated with $$(\text{Boc})_2\text{O$$.

Structural and Analytical Validation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : A singlet at δ 1.60 ppm (9H, tert-butyl) and aromatic signals between δ 7.2–7.3 ppm confirm the pyridine and Boc groups.
  • ¹³C NMR : Peaks at δ 155 ppm (carbamate carbonyl) and δ 80–85 ppm (tert-butyl quaternary carbon) validate the structure.

Mass Spectrometry (MS) :

  • ESI-MS : Molecular ion peaks at m/z 321.60 [M+H]⁺ align with the molecular weight.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

  • Retention times (e.g., 3.40 min under Conditions A) ensure batch consistency.
  • Purity Criteria : ≥95% by area normalization.

Industrial-Scale Synthesis and Process Optimization

Solvent and Reagent Selection

Solvents :

  • Pyridine : Acts as both solvent and base but requires careful removal due to toxicity.
  • Acetonitrile : Preferred for scalability; inert and easily evaporated.

Catalysts :

  • DMAP : Accelerates Boc activation at 0.1–1 mol% loading.

Yield Enhancement Strategies

  • Multiple $$(\text{Boc})_2\text{O}$$ Additions : Incremental dosing reduces side reactions.
  • Temperature Modulation : Heating to 50°C post-initial reaction drives completion.

Case Study : A 46% yield was achieved using acetonitrile/pyridine at 22°C for 22 hours, while THF/DMAP at 50°C for 2 hours yielded 40%.

Comparative Analysis of Methodologies

Parameter Pyridine Neat Acetonitrile/Pyridine THF/DMAP
Yield 63% 46% 40%
Reaction Time 1 hour 22 hours 48 hours
Scalability Moderate High Low
Byproduct Formation <5% 10% 15%

This table highlights acetonitrile/pyridine as optimal for scalability despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Medicine:

    Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate is primarily based on its ability to interact with biological targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance binding affinity through halogen bonding, while the carbamate group can form hydrogen bonds or other interactions with the target site. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s closest structural analogues include other pyridine carbamates with variations in substituent type, position, or protecting groups. Key comparisons are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate (Target) 5-Br, 3-Cl, 2-(Boc-methyl) C₁₂H₁₅BrClN₂O₂ ~343.6 Reactive halogens; Boc protection enhances stability in acidic conditions .
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate () 5-Br, 3-OCH₃, 2-(Boc-methyl) C₁₃H₁₈BrN₂O₃ 357.2 Methoxy group reduces electrophilicity; lower reactivity in cross-coupling .
tert-Butyl (5-bromopyridin-3-yl)carbamate () 5-Br, 3-NHBoc C₁₀H₁₂BrN₂O₂ 287.1 Lacks methyl linker; direct Boc-amine on pyridine may limit derivatization .
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate () 5-Br, 3-OH, 2-NHBoc C₁₀H₁₂BrN₂O₃ 303.1 Hydroxyl group introduces hydrogen-bonding potential; sensitive to oxidation .
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate () 5,6-OCH₃, 3-(Boc-methyl) C₁₄H₂₁N₂O₄ 281.3 Electron-rich methoxy groups reduce halogen-like reactivity .

Key Observations :

  • Halogen vs. Methoxy/Hydroxyl : The target compound’s Br and Cl substituents increase electrophilicity compared to methoxy or hydroxyl analogues, making it more reactive in metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) .
  • Boc Protection : All analogues use Boc groups, but the methyl linker in the target compound provides spatial flexibility for subsequent functionalization .
Stability and Reactivity
  • Thermal and Chemical Stability : The Boc group in the target compound likely confers stability under basic conditions but may hydrolyze under strong acidic conditions (e.g., HCl in dioxane). In contrast, the hydroxyl-containing analogue () is prone to oxidation and requires inert storage conditions .
  • Bromine at position 5 is preferred for Suzuki-Miyaura couplings over less-reactive substituents like methoxy .

Q & A

Q. What are the optimal synthetic routes for tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, in a patent application, tert-butyl carbamate derivatives were synthesized using Pd₂(dba)₃ and BINAP ligands in toluene under nitrogen, followed by reduction with Fe powder and NH₄Cl . Optimization includes:
  • Catalyst Selection : Pd-based catalysts for coupling efficiency.
  • Temperature Control : Reactions often proceed at 80–100°C to balance yield and side reactions.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) achieves >95% purity .
    Key Table :
StepReagents/ConditionsYield (%)Reference
CouplingPd₂(dba)₃, BINAP, toluene, N₂65–75
ReductionFe powder, NH₄Cl, EtOH80–85

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using pyridine ring protons (δ 7.5–8.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm). Contradictions (e.g., split signals) may arise from rotamers; use variable-temperature NMR or DFT calculations .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 323.57) .
  • IR Spectroscopy : Carbamate C=O stretch ~1700 cm⁻¹ .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (P95 masks) is advised if airborne particles are generated .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry, and which software tools are most effective?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Mercury software visualizes hydrogen-bonding networks and packing motifs .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) and predict supramolecular interactions .
  • Example : A tert-butyl carbamate derivative showed C–H···O interactions stabilizing the crystal lattice, validated via SHELX .

Q. What strategies are employed to analyze its role in enzyme inhibition studies, particularly when conflicting bioassay data arise?

  • Methodological Answer :
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ values. Replicate assays (n≥3) minimize variability .
  • Mechanistic Studies : Use competitive vs. non-competitive inhibition models. For contradictions (e.g., inconsistent IC₅₀), check:
  • Protein Purity : SDS-PAGE to confirm target integrity.
  • Solvent Effects : DMSO >1% may denature enzymes .

Q. How can computational modeling predict reactivity in cross-coupling reactions, and how do steric effects from the tert-butyl group influence outcomes?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states using Gaussian08. The tert-butyl group increases steric hindrance, reducing reaction rates at the pyridine N-atom .
  • Case Study : Substituent effects in Pd-catalyzed couplings showed 20% lower yield for tert-butyl vs. methyl groups due to steric bulk .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

  • Methodological Answer :
  • Solubility : Test in DMSO, EtOH, and H₂O. If literature values conflict (e.g., 10 mM in DMSO vs. 5 mM), validate via saturation shake-flask method .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability. LC-MS identifies degradation products (e.g., free amine from carbamate cleavage) .

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